molecular formula C22H20N4O2 B13989853 N,N'-bis(4-methoxyphenyl)quinazoline-2,4-diamine

N,N'-bis(4-methoxyphenyl)quinazoline-2,4-diamine

Cat. No.: B13989853
M. Wt: 372.4 g/mol
InChI Key: JEHUPTTXCYYZAN-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine is an organic compound that belongs to the quinazoline family This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the quinazoline core at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine typically involves the reaction of 4-methoxyaniline with quinazoline-2,4-dione under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction may also involve the use of catalysts to enhance the yield and selectivity of the product.

Industrial Production Methods

Industrial production of N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high purity and yield of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can lead to a variety of functionalized quinazoline compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: This compound has a similar structure but with a naphthalene core instead of a quinazoline core.

    4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine: Another quinazoline derivative with different substituents.

Uniqueness

N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The quinazoline core also imparts distinct electronic properties, making it suitable for various applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

2-N,4-N-bis(4-methoxyphenyl)quinazoline-2,4-diamine

InChI

InChI=1S/C22H20N4O2/c1-27-17-11-7-15(8-12-17)23-21-19-5-3-4-6-20(19)25-22(26-21)24-16-9-13-18(28-2)14-10-16/h3-14H,1-2H3,(H2,23,24,25,26)

InChI Key

JEHUPTTXCYYZAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)OC

Origin of Product

United States

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